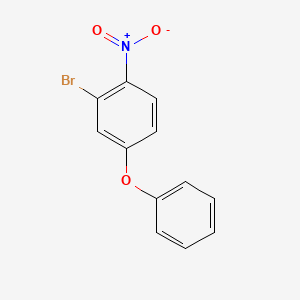

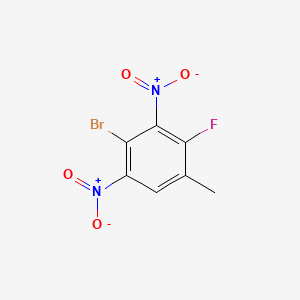

2-溴-4-氟-5-甲基-1,3-二硝基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

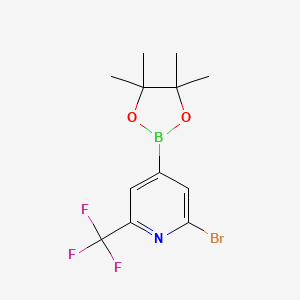

2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene is a chemical compound with the molecular formula C7H4BrFN2O4. It has a molecular weight of 279.02 .

Synthesis Analysis

The synthesis of 2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene could involve several steps. Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .Molecular Structure Analysis

The molecular structure of 2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene can be represented by the InChI code: 1S/C7H4BrFN2O4/c1-3-2-4 (10 (12)13)5 (8)7 (6 (3)9)11 (14)15/h2H,1H3 .Chemical Reactions Analysis

The chemical reactions involving 2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene could be complex due to the presence of multiple functional groups. The nitro group is a strong electron-withdrawing group and can undergo reduction to form amines . The bromine atom can also participate in nucleophilic aromatic substitution reactions .科学研究应用

- 吲哚合成中的试剂: 2-溴-4-氟-5-甲基-1,3-二硝基苯作为合成N-稠合三环吲哚的构建块。 这些吲哚衍生物在药物化学、农用化学品和材料科学中得到应用 .

- 苯并呋喃合成: 研究人员使用该化合物作为制备苯并呋喃衍生物的前体。 苯并呋喃表现出多种生物活性,在药物发现中很有价值 .

- 蛋白质测定: 2-溴-4-氟-5-甲基-1,3-二硝基苯用于蛋白质测定法。 它与蛋白质中特定的氨基酸残基反应,使研究人员能够量化蛋白质含量 .

- 谷胱甘肽S-转移酶(GST)测定: GST酶在解毒和药物代谢中起着至关重要的作用。 该化合物可用于GST活性测定以研究这些酶 .

- SN2途径: 作为苄基卤化物,2-溴-4-氟-5-甲基-1,3-二硝基苯通常通过SN2途径进行亲核取代反应。 苄位有利于此类反应 .

- SN1途径: 相反,仲苄基卤化物和叔苄基卤化物通常通过SN1途径反应,形成共振稳定的碳正离子 .

- 硝基的杂化: 该化合物中的硝基(-NO₂)表现出共振结构。它是两种等效形式的混合体,氮原子带正电荷,氧原子带部分负电荷。 了解这些共振形式对于预测反应性和稳定性至关重要 .

合成化学与有机合成

生化研究与酶测定

苄位反应

硝基化合物与共振结构

溶解度和储存

作用机制

The mechanism of action of 2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene in chemical reactions could involve several steps. In electrophilic substitution reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In nucleophilic aromatic substitution reactions, the nucleophile attacks one of the aromatic-ring carbons .

属性

IUPAC Name |

4-bromo-2-fluoro-1-methyl-3,5-dinitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2O4/c1-3-2-4(10(12)13)5(8)7(6(3)9)11(14)15/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJGWOYVKZSFOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1F)[N+](=O)[O-])Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718322 |

Source

|

| Record name | 2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345471-92-2 |

Source

|

| Record name | 2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B571943.png)

![1-Bromo-2-[(butylsulfanyl)methyl]benzene](/img/structure/B571945.png)